![molecular formula C44H72O10Si3 B027128 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-93-4](/img/structure/B27128.png)

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

Descripción general

Descripción

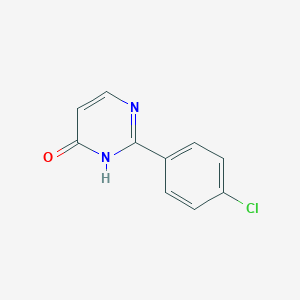

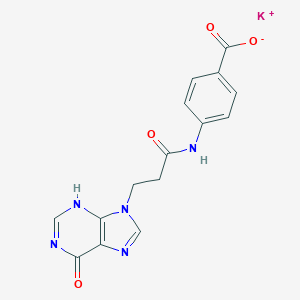

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a type of diterpene glycoside that is derived from the Taxus baccata, or yew tree. It is a white crystalline solid with an estimated molecular weight of 732.90 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C44 D5 H67 O10 Si3, and its molecular weight is 850.324 . It contains a total of 121 bonds, including 57 non-H bonds, 10 multiple bonds, 15 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 1 aliphatic ester, and 1 aromatic ester .Physical And Chemical Properties Analysis

This compound is a stable white crystalline solid with low solubility at room temperature . The molecular weight is 778.14, and the molecular formula is C41H59D5O10Si2 .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research as a reference standard . Proteomics, the large-scale study of proteins, is crucial for understanding cell functions and the complex interactions within biological systems. The precise structure of this compound allows for the identification and quantification of proteins, especially in the context of disease research and drug development.

Paclitaxel Precursor

As a precursor to Paclitaxel , a prominent chemotherapy drug, this compound plays a vital role in cancer treatment research . By providing a stable and reactive intermediate, researchers can synthesize Paclitaxel more efficiently, which is essential for developing new cancer therapies.

Organic Synthesis

In the field of organic synthesis , this compound is used to study the reactivity of protected baccatin derivatives . It serves as a model for developing new synthetic routes and methodologies, which can lead to the discovery of novel compounds with potential therapeutic applications.

Chemical Modification Studies

The compound’s structure allows for various chemical modifications , enabling the exploration of structure-activity relationships (SAR) . These studies are fundamental in medicinal chemistry, as they help in optimizing pharmacological properties and enhancing drug efficacy.

Stability and Solubility Analysis

Researchers utilize this compound to investigate stability and solubility properties of baccatin derivatives . Understanding these properties is crucial for drug formulation and delivery, ensuring that therapeutic agents remain stable and bioavailable in physiological conditions.

Tubulin Polymerization Assays

This derivative is instrumental in studying tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By affecting tubulin assembly, researchers can gain insights into the mechanisms of action of anti-cancer agents and develop drugs that target microtubule dynamics.

Mecanismo De Acción

Target of Action

It is known that baccatin iii, a closely related compound, is a precursor to the anti-cancer drug paclitaxel . Paclitaxel targets microtubules in cells, stabilizing them and preventing their disassembly, which disrupts cell division and leads to cell death.

Mode of Action

Biochemical Pathways

Pharmacokinetics

It is known to be a solid compound with a predicted density of 124±01 g/cm3 . It has a predicted boiling point of 720.2±60.0 °C and is soluble in chloroform, ethyl acetate, and methanol .

Result of Action

Action Environment

It is known to be a stable compound at room temperature . Its solubility in various solvents suggests that it could be administered in a variety of formulations .

Safety and Hazards

When handling this compound, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABQVXMGTVARC-KATQKFOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O10Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571117 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III | |

CAS RN |

159383-93-4 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)